molecular formula C9H13NO2S B13043236 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one

Katalognummer: B13043236
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: GWZMDRBKVVICHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is a chemical compound with the molecular formula C9H13NO2S. This compound is characterized by the presence of a pyrrolidinone ring substituted with a vinyl group and a methylthioacetyl group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 1-vinylpyrrolidin-2-one with methylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidinones

Wissenschaftliche Forschungsanwendungen

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Acetyl-1-vinylpyrrolidin-2-one: Similar structure but lacks the methylthio group.

    1-Vinyl-2-pyrrolidinone: Lacks both the acetyl and methylthio groups.

    3-(Methylthio)acetyl-2-pyrrolidinone: Similar structure but lacks the vinyl group.

Uniqueness

3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the vinyl and methylthioacetyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in research and development.

Eigenschaften

Molekularformel

C9H13NO2S

Molekulargewicht

199.27 g/mol

IUPAC-Name

1-ethenyl-3-(2-methylsulfanylacetyl)pyrrolidin-2-one

InChI

InChI=1S/C9H13NO2S/c1-3-10-5-4-7(9(10)12)8(11)6-13-2/h3,7H,1,4-6H2,2H3

InChI-Schlüssel

GWZMDRBKVVICHC-UHFFFAOYSA-N

Kanonische SMILES

CSCC(=O)C1CCN(C1=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.